Tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a chlorophenyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the piperidine ring with a chlorobenzene derivative in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Amination: The amino group is introduced through a reductive amination reaction. This involves reacting the chlorophenyl-substituted piperidine with an amine source such as ammonia or an amine derivative in the presence of a reducing agent like sodium cyanoborohydride.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group or further reducing the piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium hydroxide, sodium methoxide, and amines are used under basic or neutral conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Dechlorinated phenyl derivatives and reduced piperidine rings.
Substitution: Hydroxyl, alkoxy, and amino-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of piperidine derivatives in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific receptors or enzymes involved in various diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The amino group and the chlorophenyl group play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but has an aminomethyl group instead of an amino group.
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: This compound features a bromophenyl group instead of a chlorophenyl group.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound has a pyrazolyl group attached to the piperidine ring.
Uniqueness
Tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-15(2,3)21-14(20)19-9-7-16(18,8-10-19)12-5-4-6-13(17)11-12/h4-6,11H,7-10,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSQMSLYJIKODG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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